molecular formula C10H14N2O4S2 B13818162 Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate CAS No. 40283-93-0

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate

Cat. No.: B13818162
CAS No.: 40283-93-0
M. Wt: 290.4 g/mol
InChI Key: OKZCLMVQKVNQTO-UHFFFAOYSA-N
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Description

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate is a structurally complex sulfur-containing compound. It combines a methanethiol (CH₃SH) backbone modified with an amidino group (-NH-C(=NH)-) and a p-methoxybenzyl substituent, paired with hydrogen thiosulfate (H₂S₂O₃) as a counterion. The p-methoxybenzyl group is synthesized via reactions involving p-methoxybenzyl alcohol and hydrogen bromide .

Properties

CAS No.

40283-93-0

Molecular Formula

C10H14N2O4S2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-4-methoxybenzene

InChI

InChI=1S/C10H14N2O4S2/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-17-18(13,14)15/h2-5H,6-7H2,1H3,(H2,11,12)(H,13,14,15)

InChI Key

OKZCLMVQKVNQTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Methanethiol Derivatives

Methanethiol (CH3SH) can be synthesized catalytically from hydrogen sulfide (H2S) and carbon monoxide (CO) over vanadium-based catalysts supported on titanium dioxide (TiO2) or alumina (Al2O3). The reaction proceeds optimally at around 615 K, where carbonyl sulfide (COS) is hydrogenated to methanethiol via surface intermediates such as methylthiolate (CH3Sads) and thioformic acid (HSCHOads). The key steps include:

  • Adsorption of H2S and CO on the catalyst surface.
  • Formation of COS and hydrogen.
  • Hydrogenation of COS to methanethiol.

This catalytic route offers a direct and efficient method for methanethiol production, with selectivity influenced by temperature and catalyst composition. Alumina-supported vanadia catalysts show higher activity due to increased surface area and vanadia content.

Preparation of Amidino Compounds

The amidino group (–C(=NH)NH2) attached to the p-methoxybenzyl moiety is typically synthesized by reacting p-methoxybenzylamine derivatives with suitable amidinating agents such as cyanamides or amidine hydrochlorides under controlled conditions. This step usually precedes the introduction of the methanethiol and thiosulfate components.

Formation of Hydrogen Thiosulfate Salts

Hydrogen thiosulfate salts can be prepared by reacting sodium thiosulfate with acidic components or by co-cooking sodium sulfite (Na2SO3) with elemental sulfur (S) in aqueous solution. The process involves:

  • Dissolving sodium sulfite in water and heating to near boiling.
  • Adding sulfur powder to form sodium thiosulfate pentahydrate crystals upon cooling.
  • Filtering and crystallizing the product.

This method yields stable thiosulfate salts used to form hydrogen thiosulfate complexes with organic cations.

Assembly of Methanethiol, N-(p-methoxybenzyl)amidino-, Hydrogen Thiosulfate

Although no direct industrial or academic procedure is publicly documented for this exact compound, a plausible synthetic route involves:

  • Synthesizing the N-(p-methoxybenzyl)amidino intermediate.
  • Reacting this intermediate with methanethiol or its precursor under controlled conditions to form the methanethiol amidino derivative.
  • Combining the resultant compound with hydrogen thiosulfate (prepared as above) to form the hydrogen thiosulfate salt.

This stepwise approach ensures the integrity of sensitive functional groups and maximizes yield.

Experimental Data and Reaction Conditions

Step Conditions Notes
Methanethiol synthesis 615 K, vanadia/TiO2 or Al2O3 catalyst High selectivity to CH3SH; avoid >625 K to prevent methane formation
Amidino group formation Ambient to moderate heat; solvents like ethanol or acetonitrile Use of amidinating agents; pH control critical
Sodium thiosulfate preparation Near boiling aqueous solution; co-cook Na2SO3 and S for 1–1.5 h Stirring and filtration to remove unreacted sulfur
Final salt formation Mild conditions; aqueous or alcoholic medium Controlled pH to stabilize hydrogen thiosulfate salt

Notes on Catalysis and Mechanism

  • The catalytic formation of methanethiol involves surface intermediates such as methylthiolate and thioformic acid adsorbed on sulfided vanadium catalysts.
  • The hydrogenation of carbonyl sulfide (COS) is the rate-determining step.
  • Catalyst support (TiO2 vs. Al2O3) affects activity and selectivity.
  • Elevated temperatures (>625 K) favor methane formation by further hydrogenation of methanethiol, reducing yield.

Chemical Reactions Analysis

Types of Reactions

Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Methanethiol, N-(p-methoxybenzyl)amidino-, hydrogen thiosulfate exerts its effects involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, altering the structure and function of the target molecules. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolism : The compound’s methanethiol moiety likely follows oxidation pathways to thiosulfate, as demonstrated in rat colonic mucosa .
  • Bacterial Interactions : Analogous to Hyphomicrobium denitrificans, which oxidizes methanethiol to H₂S and thiosulfate .
  • Therapeutic Potential: Thiosulfate’s role in ROS neutralization suggests applications in oxidative stress-related diseases .

Q & A

Q. What are the recommended catalytic systems for synthesizing methanethiol derivatives, and how do reaction conditions influence yield?

Methanethiol synthesis typically employs catalysts such as K₂WO₄/alumina for methanol thiolation with hydrogen sulfide (H₂S) under controlled temperatures (250–350°C) and pressures (1–3 atm) . For derivatives like N-(p-methoxybenzyl)amidino-methanethiol, sodium thiosulfate can act as a sulfur donor in nucleophilic substitution reactions. Kinetic studies of p-methoxybenzyl chloride with sodium thiosulfate suggest first-order dependency on substrate concentration, requiring pH optimization (neutral to slightly alkaline) to avoid side reactions .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for quantifying thiosulfate in biological matrices?

GC-MS protocols for thiosulfate analysis should include derivatization steps (e.g., alkylation with methyl iodide) to enhance volatility. Column selection (e.g., DB-5MS) and temperature programming (50°C to 280°C at 10°C/min) improve peak resolution. Method validation requires spiked calibration curves in urine or blood, with limits of detection (LOD) ≤0.05 µmol/mL. Thiosulfate serves as a biomarker for H₂S exposure, but post-mortem degradation necessitates rapid sample stabilization .

Q. What enzymatic pathways oxidize methanethiol to thiosulfate in mammalian systems?

Methanethiol is oxidized to thiosulfate primarily via colonic mucosal enzymes, such as sulfide:quinone oxidoreductase (SQR) and persulfide dioxygenase. In vitro assays using rat tissue homogenates require anaerobic buffers (pH 7.4) with NADH as a cofactor. Thiosulfate quantification via ion chromatography confirms activity, with mucosal specificity indicating compartmentalized detoxification .

Q. How does this compound participate in microbial sulfur cycling?

In oxic environments, methylotrophic bacteria convert methanethiol to dimethyl sulfide (DMS) via methanethiol S-methyltransferase (MddA). Anaerobically, thiosulfate dehydrogenases (doxD) catalyze tetrathionate formation. Metagenomic analysis of sediment MAGs (metagenome-assembled genomes) identifies gene clusters (e.g., sqr, doxD) linked to intermediate sulfur metabolism .

Advanced Research Questions

Q. How can contradictory data on methanethiol’s inhibitory effects on sulfide oxidation be resolved?

Methanethiol inhibits sulfide oxidation in Natronocella sulfidifigens at >1 mM concentrations, likely via competitive binding to SQR active sites . However, rat colonic mucosa shows efficient oxidation even at high methanethiol loads, suggesting tissue-specific enzyme isoforms . To reconcile this, comparative kinetic assays (e.g., Km/Vmax for SQR isoforms) and structural modeling of enzyme-substrate interactions are recommended.

Q. What experimental designs elucidate the compound’s role in syntrophic microbial consortia?

Co-culture studies with sulfate-reducing bacteria (e.g., Desulfovibrio) and methanogens under varying H₂ partial pressures can clarify cross-feeding dynamics. Stable isotope probing (¹³C-methanethiol) coupled with nanoSIMS tracks carbon/sulfur flux. Metatranscriptomics of consortia exposed to methanethiol identifies upregulated genes (e.g., mddA, doxD) .

Q. What mechanistic insights explain the pH-dependent reactivity of p-methoxybenzyl derivatives with sodium thiosulfate?

Kinetic studies reveal that p-methoxybenzyl chloride reacts with sodium thiosulfate via SN2 mechanisms, with rate acceleration under alkaline conditions due to thiosulfate deprotonation. Contrastingly, electron-deficient analogs (e.g., p-nitrobenzyl chloride) follow second-order kinetics, suggesting transition-state stabilization via charge interactions. Computational DFT models can validate nucleophilicity trends .

Q. How should researchers address discrepancies in thiosulfate quantification across poisoning cases?

Post-mortem thiosulfate instability in blood (t½ ~6 hrs) necessitates immediate freezing or addition of EDTA. In non-fatal cases, urinary thiosulfate correlates with H₂S exposure (≥8× baseline), but inter-individual variability in colonic metabolism requires normalization to creatinine. Multi-matrix analysis (blood, urine, tissue) coupled with LC-MS/MS improves forensic accuracy .

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